Memantinium(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

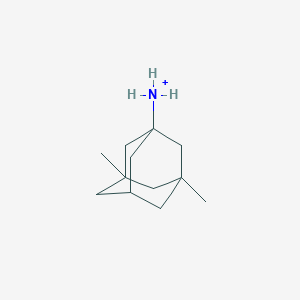

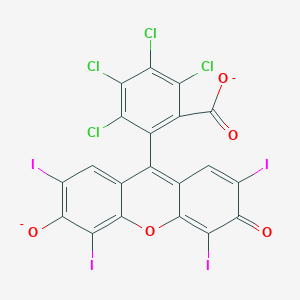

Memantinium(1+) is an organic cation that is the conjugate acid of memantine obtained by protonation of the primary amino function. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a memantine.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Treatment in Alzheimer’s Disease

Memantine, recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist, is primarily used for its neuroprotective properties, particularly in the treatment of Alzheimer's disease. It has been approved by the FDA for moderate to severe Alzheimer's disease and shows promise in treating other forms of dementia as well. Studies have highlighted its safety and efficacy, making it a significant drug in the management of these neurodegenerative diseases (Thomas & Grossberg, 2009); (Kavirajan, 2009).

Treatment of Other Neuropsychiatric Diseases

Research suggests that memantine may have therapeutic potential in various neuropsychiatric conditions beyond Alzheimer's, including Parkinson’s disease, depression, substance abuse, and even glaucoma. While its primary role in moderate-to-severe Alzheimer's disease is well-established, ongoing studies are exploring its efficacy in these additional disorders (Kavirajan, 2009).

Effects on Traumatic Brain Injuries

Memantine has shown potential benefits in treating closed head trauma. In animal models, it significantly reduced lipid peroxidation levels, indicating a protective effect against brain injury. This finding opens avenues for further research into memantine’s role in managing traumatic brain injuries (Özsüer et al., 2005).

Mechanism of Action

The drug's mechanism, characterized by its selective and uncompetitive antagonism of NMDA receptors, is key to its therapeutic effects. This mechanism sets it apart from other NMDA antagonists, contributing to its unique clinical utility in neurological disorders (Johnson & Kotermanski, 2006).

Blood-Brain Barrier Interaction

Studies have explored how memantine interacts with the blood-brain barrier. This research is crucial in understanding its pharmacokinetics and ensuring effective drug delivery to the brain, which is vital for its therapeutic action (Higuchi et al., 2015).

Cognitive Enhancement and Neuroprotection

Memantine has demonstrated cognitive-enhancing properties, especially in conditions like Alzheimer's disease. Its role in improving neuronal network synchronization in the hippocampus is particularly noteworthy, suggesting a mechanism underlying its cognitive benefits (Guadagna et al., 2012); (Anderson et al., 2004).

Potential in Treating Depression and Apathy

Memantine may have a role in reducing depressive symptoms and amotivation, particularly in older adults after a disabling medical event. This potential use reflects its broader impact on mental health beyond its established role in dementia (Lenze et al., 2012).

Anxiolytic and Cognition-Enhancing Effects

Research on memantine has shown its potential in reducing anxiety and improving cognition. These findings are crucial as they expand the scope of memantine's applications beyond its primary use in neurodegenerative disorders (Minkeviciene et al., 2008).

Eigenschaften

Molekularformel |

C12H22N+ |

|---|---|

Molekulargewicht |

180.31 g/mol |

IUPAC-Name |

(3,5-dimethyl-1-adamantyl)azanium |

InChI |

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/p+1 |

InChI-Schlüssel |

BUGYDGFZZOZRHP-UHFFFAOYSA-O |

SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[NH3+])C |

Kanonische SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[NH3+])C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)

![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)

![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)

![1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1229611.png)

![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)

![2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)

![2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B1229626.png)